PSS-Allyl-Heptaisobutyl substituted

Catalog No.
S1898397
CAS No.
351003-00-4
M.F
C31H68O12Si8
M. Wt
857.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Allyl-Heptaisobutyl substituted

CAS Number

351003-00-4

Product Name

PSS-Allyl-Heptaisobutyl substituted

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C31H68O12Si8

Molecular Weight

857.5 g/mol

InChI

InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3

InChI Key

PSHVSOPQXBHADK-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C

PSS-Allyl-Heptaisobutyl substituted (CAS 351003-00-4) is a monofunctional polyhedral oligomeric silsesquioxane (POSS) featuring a single reactive allyl group and a corona of seven inert isobutyl groups. This structural asymmetry defines its primary industrial utility: it acts as a covalently graftable nanobuilding block that avoids the uncontrolled crosslinking associated with multi-functional POSS derivatives. The heptaisobutyl corona ensures excellent solubility in non-polar organic solvents and high compatibility with aliphatic polyolefins such as polyethylene (PE) and polypropylene (PP). Consequently, it is primarily procured as a reactive modifier for reactive extrusion and melt-mixing processes, where it imparts enhanced thermal stability, tunable refractive index, and improved rheological properties to the host matrix without compromising thermoplastic processability[1].

Substituting PSS-Allyl-Heptaisobutyl with multi-functional analogs like Octavinyl-POSS fundamentally alters the polymer architecture during reactive processing. Multi-functional POSS acts as a dense crosslinking node, rapidly converting thermoplastic melts into thermoset-like networks with solid-like rheological behavior, which can ruin extrusion workflows. Conversely, substituting with unfunctionalized Octaisobutyl-POSS eliminates covalent grafting entirely; the additive acts merely as a physical filler, leading to phase separation, migration, and inferior mechanical reinforcement over time. Furthermore, replacing the isobutyl corona with phenyl or cyclopentyl groups drastically reduces solubility in aliphatic polyolefins, causing aggregation. Procurement of the exact mono-allyl, hepta-isobutyl structure is therefore mandatory for applications requiring pendant-grafting, preserved melt processability, and homogeneous dispersion in non-polar matrices[1].

Thermoplastic Processability vs. Crosslinking: Mono-Allyl vs. Octavinyl POSS

In reactive melt mixing of polyolefins using dicumyl peroxide (DCP), the functionality of the POSS additive dictates the final material's processability. Utilizing Allyl-heptaisobutyl-POSS results in pendant grafting onto the polymer backbone, maintaining a processable thermoplastic state. In direct contrast, substituting with multi-functional Octavinyl-POSS induces rapid network formation and crosslinking, leading to a solid-like rheological behavior that prevents further melt processing [1]. For manufacturers requiring continuous extrusion, this monofunctional compound is the only viable choice to incorporate POSS without sacrificing processability.

Evidence DimensionRheological behavior post-reactive melt mixing
Target Compound DataAllyl-heptaisobutyl-POSS maintains thermoplastic melt flow via pendant grafting.
Comparator Or BaselineOctavinyl-POSS causes rapid network crosslinking and solid-like behavior.
Quantified DifferencePreserves processability vs. halting melt flow via crosslinking.
ConditionsPolyethylene matrix, dicumyl peroxide (DCP) initiator, one-step reactive melt mixing.

Buyers must select the mono-allyl POSS to achieve nanocomposite reinforcement without inadvertently crosslinking and destroying the polymer's extrudability.

Thermal Stability Enhancement in Hyperbranched Polymers

The incorporation of Allyl-heptaisobutyl-POSS as a terminal functional group on hyperbranched polymers significantly outperforms standard organic modifiers in thermal stability. When a hyperbranched polymer is post-functionalized with Allyl-heptaisobutyl-POSS, the temperature at 1% weight loss increases dramatically to 358 °C. By comparison, the unfunctionalized baseline polymer degrades at 298 °C, and functionalization with a standard organic molecule (isoprenol) actually decreases stability to 285 °C[1]. This quantitative advantage makes Allyl-heptaisobutyl-POSS a critical procurement choice for high-temperature resins.

Evidence DimensionTemperature at 1% weight loss (T_d1%) under N2
Target Compound Data358 °C (Allyl-heptaisobutyl-POSS functionalized)
Comparator Or Baseline285 °C (Isoprenol functionalized) / 298 °C (Unfunctionalized baseline)
Quantified Difference+73 °C vs isoprenol; +60 °C vs baseline
ConditionsPost-functionalization of hyperbranched polymers via hydrosilylation, TGA under N2.

Procurement of this specific POSS compound provides a massive thermal stability upgrade for advanced resins, enabling their use in high-heat environments where standard organic modifiers fail.

Refractive Index Tuning via POSS End-Capping

Allyl-heptaisobutyl-POSS is highly effective at modifying the optical properties of polymer networks due to its dense silicon-oxygen cage structure. In a comparative study of hyperbranched polymers, the unfunctionalized baseline exhibited a refractive index of 1.4376. Post-functionalization with Allyl-heptaisobutyl-POSS increased the refractive index to 1.4573, outperforming the organic isoprenol comparator, which only achieved 1.4464[1]. This precise tunability, combined with the dense nanostructure provided by the POSS cage, justifies its selection for advanced optical coatings.

Evidence DimensionRefractive Index (RI)
Target Compound DataRI = 1.4573 (Allyl-heptaisobutyl-POSS functionalized)
Comparator Or BaselineRI = 1.4464 (Isoprenol functionalized) / 1.4376 (Baseline)
Quantified Difference+0.0197 over baseline; +0.0109 over isoprenol
ConditionsHyperbranched polymer post-functionalization, measured at standard optical wavelengths.

For manufacturers of optical adhesives or encapsulants, this POSS derivative offers a reliable, quantifiable method to increase refractive index while simultaneously boosting thermal stability.

Covalent Grafting vs. Physical Blending in Polypropylene

The reactive allyl group on Allyl-heptaisobutyl-POSS allows for covalent grafting during reactive extrusion, which is vastly superior to the physical blending of unfunctionalized POSS. Studies on polypropylene (PP) nanocomposites demonstrate that reactively blended Allyl-heptaisobutyl-POSS chemically bonds to the PP matrix, preventing the nanoparticle aggregation and migration commonly seen with physically blended, unfunctionalized Octaisobutyl-POSS[1]. This covalent integration translates to uniform spherulitic growth and consistent mechanical properties across the extruded monofilament.

Evidence DimensionMatrix dispersion and structural integrity
Target Compound DataCovalent bonding prevents aggregation, yielding uniform dispersion.
Comparator Or BaselineUnfunctionalized Octaisobutyl-POSS (physical blending only)
Quantified DifferenceElimination of macroscopic phase separation and migration associated with physical blends.
ConditionsPolypropylene (PP) nanocomposite monofilaments prepared via reactive extrusion vs. physical blending.

Buyers formulating durable polyolefin composites must procure the allyl-functionalized POSS to ensure long-term stability and prevent filler migration over the product's lifecycle.

Thermoplastic Polyolefin Upgrading via Reactive Extrusion

Ideal for one-step reactive melt mixing with polyethylene (PE) or polypropylene (PP). The mono-allyl group allows for pendant grafting via peroxide initiators without crosslinking the matrix, preserving thermoplastic processability while enhancing thermal and mechanical properties[1].

Thermal Stability Enhancement in High-Performance Resins

Used as an end-capping agent or comonomer in hyperbranched polymers and siloxanes to drastically increase the degradation temperature. By pushing 1% weight loss temperatures above 350 °C, it serves as a superior alternative to standard organic modifiers in aerospace and electronic applications[2].

Refractive Index Engineering for Optical Encapsulants

Procured for optical formulations where an increase in refractive index and a denser nanostructure are required. The POSS cage provides a quantifiable boost to the refractive index while maintaining high transparency, directly supporting the development of advanced optical coatings [2].

Wikipedia

1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane

Dates

Last modified: 08-16-2023

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